molecular formula C13H17NO2 B12910746 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one CAS No. 92040-91-0

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one

Katalognummer: B12910746
CAS-Nummer: 92040-91-0
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: RYZSMAUXHZCBGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one is an organic compound with the molecular formula C13H17NO2 It is a derivative of dihydrofuran, featuring a dimethylamino group attached to a benzyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with dihydrofuran in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to activate the mechanistic target of rapamycin (MTOR) pathway, which plays a crucial role in cell growth and autophagy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3H)-one is unique due to its specific structural features, such as the presence of a dimethylamino group and a dihydrofuran ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

92040-91-0

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

3-[[4-(dimethylamino)phenyl]methyl]oxolan-2-one

InChI

InChI=1S/C13H17NO2/c1-14(2)12-5-3-10(4-6-12)9-11-7-8-16-13(11)15/h3-6,11H,7-9H2,1-2H3

InChI-Schlüssel

RYZSMAUXHZCBGM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)CC2CCOC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.